N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide
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Overview
Description
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research This compound features a phenoxy group substituted with chlorine and methyl groups, linked to an acetyl butanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide typically involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with butanehydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(diethylamino)phenyl)acetamide
- N’-((4-chloro-3,5-dimethylphenoxy)acetyl)-2-(4-chlorophenoxy)acetohydrazide
Uniqueness
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide is unique due to its specific substitution pattern on the phenoxy ring and the presence of the butanehydrazide moiety
Properties
CAS No. |
301226-93-7 |
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Molecular Formula |
C14H19ClN2O3 |
Molecular Weight |
298.76 g/mol |
IUPAC Name |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide |
InChI |
InChI=1S/C14H19ClN2O3/c1-4-5-12(18)16-17-13(19)8-20-11-6-9(2)14(15)10(3)7-11/h6-7H,4-5,8H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
YTWNMBFBODEQFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC(=O)COC1=CC(=C(C(=C1)C)Cl)C |
Origin of Product |
United States |
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